6-Fluoro-5-methylpyridin-2-amine
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Overview
Description
6-Fluoro-5-methylpyridin-2-amine is a fluorinated pyridine derivative with the molecular formula C6H7FN2. This compound is of interest due to its unique chemical properties, which are influenced by the presence of both a fluorine atom and an amine group on the pyridine ring. Fluorinated pyridines are known for their reduced basicity and reactivity compared to their chlorinated and brominated analogues .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-5-methylpyridin-2-amine typically involves the fluorination of 2-amino-6-methylpyridine. One common method is the diazotization of 2-amino-6-methylpyridine followed by fluorination using sodium nitrite (NaNO2) in hydrofluoric acid (HF) . Another approach involves the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions .
Industrial Production Methods
Industrial production of fluorinated pyridines often employs continuous flow reactors to ensure precise control over reaction conditions and to enhance safety when handling hazardous reagents like HF. The use of catalytic systems, such as palladium-catalyzed cross-coupling reactions, is also common in large-scale production .
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-5-methylpyridin-2-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom can be replaced by nucleophiles under appropriate conditions.
Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines or other reduced products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic Substitution: Substituted pyridines with various nucleophiles.
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amines or other reduced products.
Scientific Research Applications
6-Fluoro-5-methylpyridin-2-amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Fluoro-5-methylpyridin-2-amine is largely dependent on its interaction with specific molecular targets. The fluorine atom’s strong electron-withdrawing effect can influence the compound’s binding affinity and selectivity towards enzymes and receptors. This can modulate various biochemical pathways, making it a valuable tool in medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
6-Fluoro-5-methylpyridin-2-amine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring precise control over molecular interactions and reactivity .
Properties
Molecular Formula |
C6H7FN2 |
---|---|
Molecular Weight |
126.13 g/mol |
IUPAC Name |
6-fluoro-5-methylpyridin-2-amine |
InChI |
InChI=1S/C6H7FN2/c1-4-2-3-5(8)9-6(4)7/h2-3H,1H3,(H2,8,9) |
InChI Key |
BMAYQKSRDPSASH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(C=C1)N)F |
Origin of Product |
United States |
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